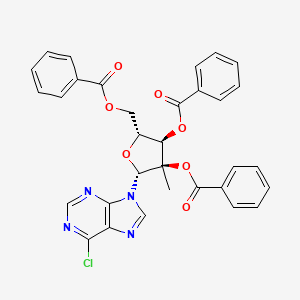

6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25ClN4O7/c1-32(44-30(40)22-15-9-4-10-16-22)25(43-29(39)21-13-7-3-8-14-21)23(17-41-28(38)20-11-5-2-6-12-20)42-31(32)37-19-36-24-26(33)34-18-35-27(24)37/h2-16,18-19,23,25,31H,17H2,1H3/t23-,25-,31-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZDBTSFULCQHJ-KHWZNAFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25ClN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathway of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine

An In-Depth Technical Guide to the Synthesis of 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine

Abstract

This guide provides a comprehensive technical overview of the synthetic pathway for this compound, a pivotal intermediate in the development of modified nucleoside analogs. 2'-C-methylnucleosides represent a cornerstone in antiviral research, demonstrating potent activity against various RNA viruses, including the Hepatitis C virus (HCV).[1][2][3] The title compound serves as a versatile scaffold, enabling further chemical elaborations at the C6 position of the purine ring to generate diverse libraries of potential therapeutic agents.[4][5] This document details the strategic synthesis of the requisite 2-C-methyl ribofuranosyl donor, elucidates the mechanism and execution of the critical Vorbrüggen glycosylation reaction, and offers field-proven insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of 2'-C-Methylnucleosides

The pursuit of effective antiviral therapies has identified the viral RNA-dependent RNA polymerase (RdRp) as a prime target. Nucleoside analogs that can be intracellularly converted to their triphosphate form can act as chain terminators during viral RNA synthesis, effectively halting replication. Among these, analogs featuring a methyl group at the 2'-carbon of the ribose sugar, such as 2'-C-methyladenosine and 2'-C-methylguanosine, have shown significant promise as potent and selective inhibitors of the HCV NS5B polymerase.[1]

The synthesis of these complex molecules requires a robust and convergent strategy. A key approach involves the late-stage introduction of various functionalities onto a common purine intermediate. This compound is an ideal precursor for this purpose. The chloro-substituent at the C6 position acts as an effective leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols) to afford a multitude of C6-substituted purine nucleoside analogs. This guide focuses on the precise chemical steps required to construct this high-value intermediate.

Retrosynthetic Analysis and Overall Strategy

A logical retrosynthetic approach simplifies the synthesis into two primary challenges: the construction of a suitably protected and activated 2-C-methyl ribose donor and the stereoselective coupling of this sugar with the 6-chloropurine base.

Caption: Retrosynthetic pathway for the target nucleoside.

The forward synthesis, therefore, involves two major phases:

-

Preparation of the Glycosyl Donor: A multi-step synthesis starting from a commercially available sugar (e.g., D-ribose or D-glucose) to produce an activated 2-C-methyl ribofuranose derivative.[6][7]

-

N-Glycosylation: A Lewis acid-catalyzed condensation reaction between the glycosyl donor and silylated 6-chloropurine to form the crucial C-N bond with the desired N9 regioselectivity and β-stereochemistry.

Part I: Synthesis of the Glycosyl Donor

The efficacy of the core glycosylation step is highly dependent on the quality and structure of the sugar donor. The chosen donor, 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranose , incorporates several key design features:

-

Benzoyl (Bz) Protecting Groups: These are robust, crystalline, and their electron-withdrawing nature enhances the stability of the glycosyl donor.

-

2-C-Methyl Group: This key modification is central to the biological activity of the final nucleoside analogs.

-

Anomeric Acetate: This serves as an effective leaving group upon activation with a Lewis acid, facilitating the formation of the key oxocarbenium ion intermediate.

While multiple routes exist starting from D-glucose or D-ribose, a representative pathway involves the initial preparation of a 2-C-methyl-D-ribofuranose derivative, followed by protection and acetylation.[6]

Experimental Protocol: Synthesis of 1,2,3,5-tetra-O-benzoyl-2-C-methyl-D-ribofuranose (Precursor to Acetate Donor)

This protocol is adapted from established methodologies for the synthesis of 2'-C-branched ribonucleosides.[8]

-

Preparation of a 2-C-methyl-ribonolactone: Starting from D-glucose or D-ribose, prepare the corresponding 2-C-methyl-D-ribonic-γ-lactone via established multi-step procedures.[9]

-

Reduction and Protection: The lactone is reduced (e.g., with a selective reducing agent like LiAl(OtBu)₃H) to the corresponding lactol.

-

Benzoylation: The crude lactol is then per-benzoylated. To a solution of the lactol in pyridine or a mixture of CH₂Cl₂ and Et₃N at 0°C, add benzoyl chloride (BzCl) dropwise. The reaction is typically stirred at room temperature overnight.

-

Work-up and Purification: The reaction is quenched with water or saturated NaHCO₃ solution. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine. After drying over Na₂SO₄ and concentration, the crude product is purified by silica gel column chromatography to yield the perbenzoylated 2-C-methyl-ribofuranose.

-

Acetylation (Conversion to Glycosyl Donor): The perbenzoylated sugar can be converted to the 1-O-acetyl donor by reaction with acetic anhydride in the presence of an acid catalyst.[10]

Part II: The Core Directive - Vorbrüggen N-Glycosylation

The formation of the C-N glycosidic bond is achieved via the Vorbrüggen glycosylation, a cornerstone of modern nucleoside synthesis. This reaction provides excellent yields and, critically, high stereocontrol, favoring the formation of the desired β-anomer.

Mechanistic Rationale

The reaction proceeds through several key stages:

-

Silylation of Nucleobase: 6-chloropurine is rendered more soluble and nucleophilic by silylation with an agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or by using a base like DBU to promote reaction with a trimethylsilyl source.

-

Formation of the Oxocarbenium Ion: The Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the glycosyl donor by abstracting the anomeric acetate. This generates a resonance-stabilized oxocarbenium ion intermediate.

-

Nucleophilic Attack: The silylated N9 atom of the purine attacks the anomeric carbon of the oxocarbenium ion. The absence of a participating group at C2' means anchimeric assistance is not a factor; the attack generally occurs from the sterically less hindered α-face, leading to the formation of the β-glycosidic bond.[1]

-

Deprotection: The silyl group is subsequently removed during work-up.

Caption: Simplified workflow of the Vorbrüggen glycosylation.

Controlling Regioselectivity: The N9 vs. N7 Challenge

A critical consideration in purine glycosylation is controlling the site of attachment. Both the N9 and N7 positions of the purine ring are nucleophilic, potentially leading to a mixture of regioisomers. For most biological applications, the N9 isomer is desired. The Vorbrüggen conditions, particularly the use of Friedel-Crafts type catalysts like TMSOTf or SnCl₄, generally favor the formation of the thermodynamically more stable N9 isomer.[11][12][13] In the specific case of coupling with the 2-C-methyl ribose donor, high selectivity for the N9-β-anomer has been reported.[1]

Experimental Protocol: Glycosylation

This protocol is based on a highly efficient method reported for the synthesis of related 2'-C-methyl nucleosides.[1]

-

Preparation: To a solution of 6-chloropurine (1.0 eq) and the glycosyl donor (1.1-1.2 eq) in anhydrous acetonitrile (MeCN), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

-

Cooling and Catalyst Addition: Cool the mixture to -78°C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq) dropwise.

-

Reaction: After addition, allow the reaction to warm to room temperature and then heat to 80°C for approximately 5 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

-

Quenching and Work-up: Cool the reaction to room temperature and quench by adding it to a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

| Reagent/Component | Function | Typical Molar Eq. | Key Considerations |

| 6-Chloropurine | Nucleobase | 1.0 | Must be anhydrous. |

| Glycosyl Donor | Ribose source | 1.1 - 1.2 | A slight excess ensures full conversion of the nucleobase. |

| Acetonitrile (MeCN) | Solvent | - | Must be anhydrous. With unreactive nucleobases, MeCN can sometimes act as a competing nucleophile.[9][14] |

| DBU | Base | 1.5 | Promotes in situ silylation and neutralizes generated acids. |

| TMSOTf | Lewis Acid Catalyst | 1.5 | Highly moisture-sensitive. Addition at low temperature can improve yields.[1] |

Table 1: Key Reagents and Conditions for the Glycosylation Reaction.

Conclusion and Future Outlook

The synthesis outlined in this guide provides a reliable and high-yielding pathway to this compound. The strategic use of the Vorbrüggen glycosylation ensures excellent control over both regio- and stereochemistry, delivering the desired N9-β-nucleoside. This intermediate is primed for further derivatization, offering medicinal chemists a powerful platform for the discovery of novel 2'-C-methylnucleoside analogs as potential antiviral therapeutics. The principles and protocols described herein are foundational for researchers in drug development and synthetic organic chemistry.

References

-

Eldrup, A. B., Allerson, C. R., Bennett, C. F., et al. (2004). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. National Institutes of Health. [Link]

-

Guniš, J., Tloušt'ová, E., Zgarbová, M., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ACS Publications. [Link]

-

Beigelman, L. N., Ermolinsky, B. S., Gurskaya, G. V., et al. (1987). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. Carbohydrate Research. [Link]

-

Guniš, J., Tloušt'ová, E., Zgarbová, M., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed. [Link]

-

Mikhailov, S. N., Efimtseva, E. V., & Beigelman, L. N. (2002). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. Request PDF. [Link]

-

Guniš, J., Tloušt'ová, E., Zgarbová, M., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ResearchGate. [Link]

-

de Castro, S., Tose, L. V., de Souza, A. M., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. [Link]

- Livzon Group Changzhou Kony Pharma. (2012). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

- Li, J., et al. (2018). Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.

-

Wikipedia contributors. (2023). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Wikipedia. [Link]

-

Amer, A. & Kaufman, T. S. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? ResearchGate. [Link]

-

Çetinkaya, Y. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. [Link]

-

Singh, R., & Seela, F. (2017). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. [Link]

-

de Castro, S., Tose, L. V., de Souza, A. M., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC - NIH. [Link]

-

Pierra, C., Amador, A., Benzaria, S., et al. (2006). 2'-C-Methyl Branched Pyrimidine Ribonucleoside Analogues: Potent Inhibitors of RNA Virus Replication. ResearchGate. [Link]

-

Kumar, S., & Sharma, V. K. (2018). Synthesis and multiple incorporations of 2′-O-methyl-5-formylcytidine into oligoribonucleotides for chemical functionalization. University of Cambridge. [Link]

-

Carroll, S. S., Tomassini, J. E., Bosserman, M., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2′-Modified Nucleoside Analogs. Journal of Biological Chemistry. [Link]

-

PCR Society. This compound. PCR Society. [Link]

- Livzon Group Changzhou Kony Pharma. (2012). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

Kamal, A., Reddy, K. S. N., Prasad, B. R., et al. (2008). Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines. ResearchGate. [Link]

- Whalen, D. L. (1998). Synthesis of l-ribose and 2-deoxy l-ribose.

-

Tanaka, H., Matsuda, A., & Miyasaka, T. (1986). Synthesis of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-(1-nonynyl)purine. Chemical & Pharmaceutical Bulletin. [Link]

-

Revankar, G. R., & Robins, R. K. (1993). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]

-

Clark, J. L., Hollecker, L., Mason, J. C., et al. (2005). Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication. PubMed. [Link]

-

CD BioGlyco. 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine. CD BioGlyco. [Link]

-

Stepanova, M. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. [Link]

-

Ghorai, M. K., et al. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. PMC - NIH. [Link]

Sources

- 1. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | PCR Society [pcrsociety.org]

- 5. Synthesis of 9-(2-beta-C-methyl-beta-d-ribofuranosyl)-6-substituted purine derivatives as inhibitors of HCV RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. madridge.org [madridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 2'-C-methyl-6-chloropurine Benzoylated Nucleoside

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2'-C-methyl-6-chloropurine benzoylated nucleoside, a key intermediate in the synthesis of novel nucleoside analogs with potential therapeutic applications. Drawing upon established principles of nucleoside chemistry and data from closely related analogs, this document offers field-proven insights into the synthesis, purification, characterization, and stability of this important compound.

Introduction: Significance in Nucleoside Analog Development

Modified nucleosides are a cornerstone of antiviral and anticancer drug discovery. The introduction of modifications to the sugar moiety or the nucleobase can profoundly impact the biological activity, metabolic stability, and pharmacokinetic profile of these compounds. The 2'-C-methyl substitution on the ribose sugar is a particularly noteworthy modification, as it can confer enhanced stability against enzymatic degradation and is a feature of several potent antiviral agents.

The 6-chloropurine base serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents at this position through nucleophilic substitution reactions. Benzoyl groups are commonly employed as protecting groups for the hydroxyl functions of the sugar moiety during synthesis. They offer the advantage of being stable under a range of reaction conditions while being readily removable during the final stages of a synthetic sequence.

This guide focuses on the tribenzoylated form of 2'-C-methyl-6-chloropurine nucleoside, a crucial, isolable intermediate in the path toward novel therapeutic candidates. Understanding its physicochemical properties is paramount for optimizing its synthesis, purification, and subsequent chemical transformations.

Molecular Structure and Key Features

The core structure of the topic compound, formally named 6-Chloro-9-(2,3,5-tri-O-benzoyl-2-C-methyl-beta-D-ribofuranosyl)-9H-purine, is presented below. A related analog, 9-(5(R)-C-Methyl-2,3,5-tri-O-benzoyl-D-ribofuranosyl)-6-chloropurine, has a reported molecular formula of C₃₂H₂₅ClN₄O₇ and a molecular weight of 613.02 g/mol .

Diagram: Molecular Structure of 2'-C-methyl-6-chloropurine Benzoylated Nucleoside

Caption: Key structural features of the target molecule.

Synthesis and Purification

The synthesis of 2'-C-methyl-6-chloropurine benzoylated nucleoside typically involves a multi-step process, leveraging established methodologies in nucleoside chemistry. The following represents a generalized, yet field-proven, workflow.

Synthesis of the Ribose Moiety

The synthesis often commences with a commercially available starting material, which is then subjected to a series of modifications to introduce the 2'-C-methyl group.

Glycosylation

The key step in forming the nucleoside is the coupling of the modified sugar with the 6-chloropurine base. A common and effective method is the Vorbrüggen glycosylation.

Diagram: Synthetic Workflow

Caption: Generalized synthetic and purification workflow.

Experimental Protocol: Vorbrüggen Glycosylation

-

Preparation: The benzoylated 2'-C-methylribose derivative is silylated, typically with N,O-bis(trimethylsilyl)acetamide (BSA), to enhance its reactivity.

-

Coupling: The silylated sugar is then reacted with 6-chloropurine in an appropriate solvent, such as acetonitrile.

-

Catalysis: A Lewis acid catalyst, commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added to promote the condensation reaction.

-

Work-up and Purification: The reaction mixture is quenched, and the crude product is purified using column chromatography on silica gel to isolate the desired β-anomer.

The use of benzoyl protecting groups is advantageous as they are crystalline and aid in the purification of intermediates.

Purification

Due to the complexity of the reaction mixture, chromatographic purification is essential.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh) is typically used.

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common mobile phase system for eluting the product.

-

Monitoring: The progress of the purification is monitored by thin-layer chromatography (TLC).

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for handling, storage, and further reactions of this compound.

Physical State and Appearance

Benzoylated nucleosides are generally white to off-white crystalline solids or amorphous foams.

Solubility

The solubility profile is dictated by the presence of the three bulky, lipophilic benzoyl groups.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexanes, Toluene | Low | The purine core and the glycosidic linkage introduce polarity. |

| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | High | These solvents can effectively solvate the polar and non-polar regions of the molecule. |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large benzoyl groups significantly reduce the ability of the molecule to form hydrogen bonds with protic solvents. |

Note: This table is based on the general solubility of benzoylated nucleosides.

Stability

The stability of the 2'-C-methyl-6-chloropurine benzoylated nucleoside is influenced by several factors.

-

pH Stability:

-

Acidic Conditions: The glycosidic bond is susceptible to cleavage under acidic conditions. The benzoyl ester linkages can also undergo hydrolysis, albeit at a slower rate than under basic conditions.

-

Basic Conditions: The benzoyl ester groups are readily cleaved by base-catalyzed hydrolysis. Strong basic conditions, such as treatment with sodium methoxide in methanol or ammonia in methanol, are standard procedures for debenzoylation.[1] The 6-chloro substituent can also be susceptible to displacement by hydroxide or other nucleophiles at elevated temperatures or with strong bases.

-

-

Thermal Stability: While specific data is not available, benzoylated nucleosides are generally stable at room temperature when stored in a dry environment. Decomposition can occur at elevated temperatures.

Experimental Protocol: Debenzoylation

-

Reagents: A solution of ammonia in methanol (typically 7N) is a common reagent for the removal of benzoyl groups.

-

Procedure: The benzoylated nucleoside is dissolved in the methanolic ammonia solution and stirred at room temperature.

-

Monitoring: The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up: The solvent is removed under reduced pressure, and the deprotected nucleoside is purified.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of the 2'-C-methyl-6-chloropurine benzoylated nucleoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the purine protons (H-2 and H-8), the anomeric proton (H-1'), the other sugar protons, the 2'-C-methyl group, and the aromatic protons of the benzoyl groups. The coupling patterns of the sugar protons are crucial for confirming the stereochemistry of the ribose moiety.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the purine ring, the sugar, the methyl group, and the benzoyl groups (including the carbonyl carbons).

Note: While specific spectral data for the target molecule is not publicly available, the expected chemical shift ranges are well-established for similar nucleoside analogs.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. The mass spectrum is expected to show the molecular ion peak corresponding to the exact mass of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present, including:

-

C=O stretching of the benzoyl ester groups.

-

C-O stretching of the esters and the ribose ether linkage.

-

Aromatic C-H and C=C stretching of the purine and benzoyl rings.

-

C-Cl stretching.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the structure, including the absolute stereochemistry and the conformation of the molecule in the solid state. While no crystal structure is publicly available for the specific title compound, analysis of related structures provides insights into the likely conformations.

Conclusion

2'-C-methyl-6-chloropurine benzoylated nucleoside is a key synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, purification, and physicochemical properties, drawing upon established scientific principles and data from closely related analogs. A thorough understanding of these properties is essential for researchers working on the development of novel nucleoside-based therapeutics. The strategic use of the 2'-C-methyl and 6-chloro functionalities, facilitated by the robust benzoyl protecting group strategy, opens up a wide range of possibilities for creating new and effective drug candidates.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Miyasaka, T., Suemune, H., & Arakawa, K. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research. Retrieved from [Link]

-

Maxim Biomedical, Inc. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (500 MHz) and 13 C NMR (125 MHz) data for compounds 1 and 2 in CDCl 3. Retrieved from [Link]

-

Baker, H. T. (n.d.). Synthesis of Potential Anticancer Agents. VI.' Use of 0-Benzoyl Blocking Group for Synthesis of 6-Chloropurine Nucleosides. datapdf.com. Retrieved from [Link]

-

Japan Tobacco Inc. (n.d.). Synthesis of 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-(1-nonynyl)purine. Retrieved from [Link]

-

PubMed. (2000). Introduction of a benzoyl group onto 6-chloropurine riboside in aqueous solution and its application to the synthesis of nucleoside derivatives. Nucleic Acids Symposium Series, (44), 103–104. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

Ealick, S. E., Babu, Y. S., Bugg, C. E., Erion, M. D., Guida, W. G., Montgomery, J. A., & Secrist, J. A. 3rd. (1993). Application of X-ray crystallographic methods in the design of purine nucleoside phosphorylase inhibitors. Annals of the New York Academy of Sciences, 685, 237–247. Retrieved from [Link]

-

Eldrup, A. B., Allerson, C. R., Bennett, C. F., Bera, S., Bhat, B., Bhat, N., ... & Prakash, T. P. (2006). C-methyl purine nucleosides as inhibitors of hepatitis C virus RNA replication. Bioorganic & Medicinal Chemistry Letters, 16(6), 1712–1715. Retrieved from [Link]

Sources

Mechanism of action for 2'-C-methyl purine nucleoside analogs

An In-Depth Technical Guide to the Mechanism of Action of 2'-C-Methyl Purine Nucleoside Analogs

Abstract

2'-C-methyl substituted purine nucleoside analogs represent a pivotal class of small molecules, primarily recognized for their potent antiviral activity against a spectrum of RNA viruses, most notably the Hepatitis C virus (HCV). Their mechanism of action, while elegant in principle, involves a sophisticated interplay of host cell metabolism and specific interactions with viral machinery. This technical guide provides a comprehensive exploration of the core mechanisms governing the therapeutic effects of these analogs. We will dissect the journey of these molecules from administration to their ultimate function as viral replication inhibitors, detailing the critical steps of cellular uptake, metabolic activation, and polymerase interaction. Furthermore, this guide will address the challenges of drug resistance, the evolution of prodrug strategies to enhance efficacy, and the emerging potential of these compounds in anticancer applications. Detailed experimental protocols and quantitative data are provided to equip researchers and drug development professionals with the foundational knowledge required for advancing this important therapeutic class.

Introduction: The Strategic Advantage of the 2'-C-Methyl Modification

Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy.[1] Their success lies in their structural mimicry of natural nucleosides, allowing them to be recognized and processed by cellular or viral enzymes. This deception ultimately leads to the disruption of nucleic acid synthesis. The 2'-C-methyl purine nucleoside analogs are a distinguished subgroup, characterized by the addition of a methyl group at the 2'-carbon position of the ribose sugar.

This seemingly minor modification has profound biological consequences. The 2'-C-methyl group serves two primary strategic purposes:

-

Steric Hindrance: After incorporation into a growing RNA or DNA chain, the methyl group creates a steric clash that physically obstructs the viral or cellular polymerase from adding the next incoming nucleotide. This acts as a "non-obligate chain terminator," effectively halting the replication process.[2][3]

-

Enhanced Selectivity: The modification can confer selectivity for viral polymerases, such as the RNA-dependent RNA polymerase (RdRp), over host cellular DNA or RNA polymerases.[3] This is crucial for minimizing off-target effects and reducing cytotoxicity.

This guide will focus on prominent purine examples such as 2'-C-methyladenosine and 2'-C-methylguanosine, which have been instrumental in the development of antiviral therapies.[4][5]

The Core Antiviral Mechanism: A Multi-Step Process

The journey of a 2'-C-methyl purine nucleoside analog from a prodrug to an active inhibitor is a multi-stage process, critically dependent on the host cell's enzymatic machinery. The overall mechanism can be broken down into three key phases: Cellular Uptake & Metabolic Activation, Polymerase Binding & Incorporation, and Chain Termination.

Cellular Uptake and Metabolic Activation: The Phosphorylation Cascade

For a nucleoside analog to exert its effect, it must first enter the target cell and be converted into its active 5'-triphosphate form.[4][6] This process, known as anabolic phosphorylation, is a sequential, three-step cascade catalyzed by host cell kinases.

-

Monophosphorylation: The parent nucleoside is first phosphorylated to its 5'-monophosphate form. This initial step is often the most significant bottleneck and the rate-limiting factor in the activation process, as the analog may be a poor substrate for the responsible host nucleoside kinases (e.g., deoxycytidine kinase or uridine-cytidine kinase).[4][7]

-

Diphosphorylation: The nucleoside monophosphate is then converted to its diphosphate form by a nucleoside monophosphate kinase.

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active nucleoside 5'-triphosphate (NTP) analog.[8]

This active NTP analog is now a functional mimic of a natural purine nucleotide (ATP or GTP) and is ready to compete for the active site of the target polymerase.

Caption: Metabolic activation cascade of 2'-C-methyl purine nucleoside analogs.

Prodrug Strategies: Bypassing the Rate-Limiting Step

The inefficiency of the initial monophosphorylation step has been a significant hurdle in the development of these analogs, leading to poor in vivo efficacy.[5][7] To overcome this, sophisticated prodrug technologies have been developed. The most successful of these is the phosphoramidate "ProTide" approach.[2][7]

A ProTide masks the initial phosphate group with protecting moieties (an aryl group and an amino acid ester) that are cleaved off inside the cell by host enzymes (e.g., Cathepsin A or Carboxylesterase) to release the monophosphate form directly. This strategy effectively bypasses the inefficient and rate-limiting first phosphorylation step, leading to significantly higher intracellular concentrations of the active triphosphate metabolite and greatly enhanced antiviral potency.[7][9]

Polymerase Inhibition: The Non-Obligate Chain Termination

Once formed, the active 2'-C-methyl purine triphosphate competes with its natural counterpart (ATP or GTP) for the active site of the viral RNA-dependent RNA polymerase (RdRp).[10] The polymerase recognizes the analog as a valid substrate and incorporates it into the nascent viral RNA strand.

However, the presence of the 2'-C-methyl group on the sugar ring introduces a critical steric impediment.[2][11] This bulky group physically blocks the proper positioning of the next incoming natural NTP, preventing the formation of the subsequent phosphodiester bond. This mechanism is termed "non-obligate chain termination" because the analog itself contains the necessary 3'-hydroxyl group for elongation, but the steric clash it creates after incorporation is what terminates the process.[3][5] The stalled polymerase-RNA complex effectively shuts down viral genome replication.

Caption: Mechanism of non-obligate chain termination by 2'-C-methyl analogs.

Spectrum of Activity and Resistance

Antiviral Spectrum

2'-C-methyl purine nucleosides exhibit broad-spectrum activity against many positive-strand RNA viruses.[12] This is because the RNA-dependent RNA polymerase they target is a conserved enzyme across these viral families. Significant activity has been demonstrated against:

-

Flaviviridae: Including Hepatitis C Virus (HCV), Zika Virus (ZIKV), Dengue Virus (DENV), and Yellow Fever Virus (YFV).[12][13][14][15]

-

Other RNA viruses: Analogs like 7-deaza-2'-C-methyladenosine (7DMA) have also shown efficacy against Usutu virus.[3]

Mechanisms of Resistance

The primary mechanism of resistance to this class of drugs involves mutations in the viral polymerase gene.[12] In HCV, the most well-characterized resistance mutation is a serine-to-threonine substitution at position 282 (S282T) in the NS5B polymerase.[4] This mutation is believed to accommodate the bulky 2'-C-methyl group, allowing the polymerase to continue elongation, albeit with reduced efficiency. The development of resistance underscores the importance of using these analogs in combination therapies to create a high genetic barrier to viral escape.[12]

Anticancer Potential: An Emerging Field

While best known for their antiviral properties, purine nucleoside analogs also possess antitumor activity.[16][17] The general mechanism in cancer therapy involves their role as antimetabolites that disrupt DNA synthesis and induce programmed cell death (apoptosis).[16][18][19]

For 2'-C-methyl purine analogs, the proposed anticancer mechanisms include:

-

Inhibition of DNA Synthesis: After conversion to their triphosphate forms, they can be incorporated into DNA by cellular DNA polymerases, causing chain termination and stalling replication forks, leading to cell cycle arrest and apoptosis.[16][19]

-

Inhibition of Ribonucleotide Reductase: Some purine analog metabolites can inhibit ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis, thus depleting the pool of available building blocks.[8]

-

Incorporation into RNA: The analogs can be incorporated into various RNA species, interfering with RNA processing and function.[20]

Research into the specific anticancer applications of 2'-C-methylated purine analogs is less mature than the antiviral field but represents a promising area for future drug development.

Key Experimental Methodologies

Validating the mechanism of action and efficacy of 2'-C-methyl purine nucleoside analogs requires a suite of specialized in vitro assays.

Antiviral Efficacy: The HCV Replicon Assay

This cell-based assay is the gold standard for assessing the anti-HCV activity of compounds. It utilizes human hepatoma cells (Huh-7) that contain a self-replicating subgenomic HCV RNA (a replicon), which expresses a reporter gene (e.g., luciferase).

Workflow Diagram:

Caption: Workflow for determining antiviral efficacy using an HCV replicon assay.

Step-by-Step Protocol:

-

Cell Seeding: Plate Huh-7 cells containing the HCV replicon construct in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 2'-C-methyl purine nucleoside analog in cell culture medium. Remove the old medium from the cells and add the compound-containing medium.

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator to allow for HCV replication and compound activity.

-

Cytotoxicity Assessment: In a parallel plate, assess cell viability using a standard method like the MTS or MTT assay to determine the 50% cytotoxic concentration (CC50).

-

Luciferase Assay: Lyse the cells in the replicon plate and measure the luciferase activity, which is directly proportional to the level of HCV RNA replication.

-

Data Analysis: Plot the luciferase signal against the compound concentration and use a non-linear regression model to calculate the 50% effective concentration (EC50). The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window.

Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the analog's triphosphate form to inhibit the target viral polymerase.

Step-by-Step Protocol:

-

Reaction Setup: Prepare a reaction mixture containing purified, recombinant viral polymerase (e.g., HCV NS5B), a suitable RNA template, a primer, and a buffer with necessary cofactors (e.g., MgCl2).

-

Substrate Mix: Add a mix of natural NTPs, one of which is radiolabeled (e.g., [α-³³P]GTP), to the reaction.

-

Inhibitor Addition: Add serial dilutions of the 2'-C-methyl purine analog triphosphate.

-

Initiation and Incubation: Initiate the reaction and incubate at the optimal temperature for the polymerase (e.g., 30°C) for a set period (e.g., 1 hour).

-

Quenching and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled RNA product.

-

Quantification: Collect the precipitate on a filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the 50% inhibitory concentration (IC50).[10]

Quantitative Data Summary

The efficacy of 2'-C-methyl purine nucleoside analogs can be summarized by their inhibitory concentrations in both cell-based and biochemical assays.

| Compound | Target Virus | Assay Type | Potency (EC50 / IC50) | Reference |

| 2'-C-Methyladenosine | HCV | Replicon Assay | 0.3 µM | [10] |

| 2'-C-Methyladenosine-TP | HCV NS5B | Enzyme Assay | 1.9 µM | [10] |

| 2'-C-Methylguanosine | HCV | Replicon Assay | Moderately Active | [7] |

| 2'-C-Methylguanosine-TP | HCV NS5B | Enzyme Assay | Potent Inhibitor | [7] |

| 7-Deaza-2'-C-Methyladenosine | ZIKV | CPE Reduction | EC50 ~5-10 µM | [15] |

| AT-511 (Prodrug) | HCV (Genotypes 1-5) | Replicon Assay | 5-28 nM | [9] |

Note: 2'-C-methylguanosine shows moderate cellular activity due to poor phosphorylation, but its triphosphate form is a potent enzyme inhibitor, highlighting the need for prodrug strategies.[7]

Conclusion

The 2'-C-methyl purine nucleoside analogs are a testament to the power of rational drug design in antiviral chemotherapy. Their mechanism, centered on the principle of non-obligate chain termination via steric hindrance, provides a potent and selective means of inhibiting viral replication. The development of ProTide technology has successfully addressed the key liability of inefficient metabolic activation, unlocking the full potential of these compounds. While resistance remains a clinical challenge, it can be managed through combination therapies. As research continues to explore their broad-spectrum antiviral activity and their emerging role in oncology, 2'-C-methyl purine analogs will undoubtedly remain a significant and impactful class of therapeutic agents.

References

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). MDPI. Retrieved from [Link]

-

McGuigan, C., et al. (2010). Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties. Journal of Medicinal Chemistry, 53(13), 4949-4957. Retrieved from [Link]

-

Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Good, S. S., et al. (2020). Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus. Antimicrobial Agents and Chemotherapy, 64(3), e01697-19. Retrieved from [Link]

-

Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. (2013). Current Opinion in Virology, 3(2), 171-180. Retrieved from [Link]

-

Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. (2005). Antimicrobial Agents and Chemotherapy, 49(12), 4901-4909. Retrieved from [Link]

-

Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2′-Modified Nucleoside Analogs. The Journal of Biological Chemistry, 278(14), 11979-11984. Retrieved from [Link]

-

Zhang, H., et al. (2011). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. Bioorganic & Medicinal Chemistry Letters, 21(22), 6788-6792. Retrieved from [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (2018). Future Medicinal Chemistry, 10(10), 1227-1256. Retrieved from [Link]

-

Menéndez-Arias, L. (2008). Mechanisms of resistance to nucleoside analogue inhibitors of HIV-1 reverse transcriptase. Virus Research, 134(1-2), 124-146. Retrieved from [Link]

-

Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. (2022). Viruses, 14(10), 2296. Retrieved from [Link]

-

A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'-C-Methylguanosine for the Treatment of Dengue Virus Infection. (2020). Antimicrobial Agents and Chemotherapy, 64(12), e00654-20. Retrieved from [Link]

-

Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine. (2024). bioRxiv. Retrieved from [Link]

-

Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. (2024). MDPI. Retrieved from [Link]

-

Dumontet, C., et al. (1999). Common resistance mechanisms to nucleoside analogues in variants of the human erythroleukemic line K562. Advances in Experimental Medicine and Biology, 457, 571-577. Retrieved from [Link]

-

Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. (2020). Cancers, 12(7), 1939. Retrieved from [Link]

-

Nucleoside analogs in cancer therapy. (n.d.). University of California San Francisco. Retrieved from [Link]

-

The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. (2016). PLOS Neglected Tropical Diseases, 10(5), e0004695. Retrieved from [Link]

-

Modified Nucleoside Triphosphates for In-vitro Selection Techniques. (2016). Frontiers in Bioengineering and Biotechnology, 4, 32. Retrieved from [Link]

-

Dumontet, C., & Jordheim, L. (2001). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, 15(6), 890-897. Retrieved from [Link]

-

Mechanism and spectrum of inhibition of viral polymerases by 2′-azido-2′-deoxycytidine (azvudine). (2023). Nucleic Acids Research. Retrieved from [Link]

-

Nucleoside analogs: Molecular mechanisms signaling cell death. (2012). ResearchGate. Retrieved from [Link]

-

Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424. Retrieved from [Link]

-

Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection. (2024). MDPI. Retrieved from [Link]

-

Parker, W. B. (2002). Purine nucleoside antimetabolites in development for the treatment of cancer. Current Opinion in Investigational Drugs, 3(11), 1641-1651. Retrieved from [Link]

-

7-Deaza-7-fluoro-2'-C-methyladenosine inhibits Zika virus infection and viral-induced neuroinflammation. (2020). Antiviral Research, 180, 104855. Retrieved from [Link]

-

Synthesis of purine modified 2'-C-methyl nucleosides as potential anti-HCV agents. (2011). Bioorganic & Medicinal Chemistry Letters, 21(22), 6788-6792. Retrieved from [Link]

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2018). Molecules, 23(10), 2441. Retrieved from [Link]

-

Purine Nucleotides Metabolism and Signaling in Huntington's Disease: Search for a Target for Novel Therapies. (2021). International Journal of Molecular Sciences, 22(16), 8820. Retrieved from [Link]

-

Diverse C8-functionalization of adenine nucleosides via their underexploited carboxaldehydes. (2021). Organic & Biomolecular Chemistry, 19(27), 6061-6069. Retrieved from [Link]

-

Chemotherapy. (n.d.). Wikipedia. Retrieved from [Link]

-

Pilot Study of Betaine + Combination Antiviral Therapy for Chronic Hepatitis C Genotype 1 Non-responder/Relapsers. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

- (n.d.).

Sources

- 1. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection | MDPI [mdpi.com]

- 4. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoramidate ProTides of 2'-C-methylguanosine as highly potent inhibitors of hepatitis C virus. Study of their in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pan-genotypic activity against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Viruses | Free Full-Text | Antiviral and Immunomodulatory Effects of 7-Deaza-2-methyladenosine (7DMA) in a Susceptible Mouse Model of Usutu Virus Infection [mdpi.com]

- 12. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Cyclic Phosphoramidate Prodrug of 2'-Deoxy-2'-Fluoro-2'- C-Methylguanosine for the Treatment of Dengue Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. search.library.ucsf.edu [search.library.ucsf.edu]

- 19. researchgate.net [researchgate.net]

- 20. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Benzoyl-Protected 2'-C-Methyl Ribofuranosyl Purines

Introduction: The Significance of Modified Nucleosides

In the landscape of modern drug development, particularly in antiviral and anticancer therapies, nucleoside analogues represent a cornerstone of innovation. Modifications to the canonical nucleoside structure can impart crucial pharmacological properties, such as enhanced metabolic stability or selective inhibition of viral enzymes. Among these, 2'-C-methylated nucleosides have emerged as a class of profound importance. The addition of a methyl group at the 2'-position of the ribose sugar can lock the furanose ring in a specific conformation that is often preferred by viral polymerases, leading to potent chain termination of replicating viral RNA.[1] This mechanism is central to the action of several successful antiviral drugs.[1]

During the multi-step chemical synthesis of these complex molecules, protecting groups are indispensable for selectively masking reactive functional groups. Benzoyl (Bz) groups are frequently employed to protect the hydroxyls of the ribofuranose moiety due to their stability and relative ease of removal. However, the presence of these bulky, aromatic groups, along with the inherent structural complexity of the 2'-C-methyl ribofuranosyl purine core, presents a significant challenge for unambiguous structural verification.

This technical guide provides a comprehensive, field-proven strategy for the complete structural elucidation of these molecules. We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, ensuring a self-validating workflow from initial mass confirmation to the final determination of stereochemistry.

Part 1: The Initial Assessment - Mass Spectrometry

The first step in any structural elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose.

Expertise & Causality: ESI is a soft ionization technique, which is critical for minimizing fragmentation and preserving the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). This allows for the confident determination of the compound's exact mass, which in turn validates its elemental composition. Tandem MS (MS/MS) experiments can provide initial structural clues. The most characteristic fragmentation pathway for nucleosides is the cleavage of the glycosidic C-N bond, resulting in observable ions corresponding to the protected sugar and the purine base.[2] Further fragmentation often involves the sequential loss of the benzoyl groups.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Acquisition Parameters (Positive Ion Mode):

-

Scan Range: m/z 150–2000

-

Capillary Voltage: 3.5–4.5 kV

-

Source Temperature: 120–150 °C

-

Sheath Gas Flow: Set according to instrument manufacturer's guidelines.

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺ and common adducts like [M+Na]⁺ and [M+K]⁺.

-

Compare the measured exact mass to the theoretical mass calculated for the expected formula. The mass error should be less than 5 ppm.

-

If performing MS/MS, isolate the molecular ion and apply collision-induced dissociation (CID) to observe characteristic fragments.

-

Data Presentation: Expected MS Fragmentation

| Ion Type | Description | Expected Observation |

| [M+H]⁺ | Protonated molecular ion | Confirms molecular weight of the fully protected nucleoside. |

| [M-BzOH+H]⁺ | Loss of a benzoic acid molecule | A common neutral loss from benzoyl esters. |

| [M-Bz-group+H]⁺ | Loss of a benzoyl radical | Less common, but possible. |

| [Sugar]⁺ | Protected ribofuranose fragment | Results from glycosidic bond cleavage. |

| [Base+H]⁺ | Protonated purine base | Results from glycosidic bond cleavage.[2] |

| [Bz]⁺ or m/z 105 | Benzoyl cation | A highly characteristic fragment indicating the presence of benzoyl groups. |

Part 2: Unraveling the Framework - A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule. A systematic approach, starting with 1D experiments and progressing to 2D correlation spectroscopy, is essential for a complete and trustworthy assignment.

Logical Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical flow of experiments, where the output of one technique informs the interpretation of the next, creating a self-validating analytical cascade.

Caption: Logical workflow for NMR structural elucidation.

1D NMR Spectroscopy (¹H and ¹³C)

Expertise & Causality: ¹H NMR provides the initial map of the proton environment. Key diagnostic signals include the anomeric proton (H-1'), the 2'-C-methyl singlet, and the aromatic protons from both the purine and the benzoyl groups.[3] The ¹³C NMR spectrum, often aided by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirms the total number of carbons and classifies them as CH₃, CH₂, CH, or quaternary carbons. The chemical shift of the 2'-C-methyl carbon and the quaternary C2' are highly indicative.

2D Correlation Spectroscopy: Building the Molecular Skeleton

While 1D spectra provide a list of parts, 2D spectra reveal how they are connected.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Its primary role here is to trace the proton connectivity within the ribose ring, establishing the H-1' -> H-3' -> H-4' -> H-5' pathway. The absence of a correlation from H-1' to a proton at the 2' position, coupled with the presence of the methyl singlet, is strong initial evidence for the 2'-C-methyl substitution.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to.[4] It allows for the unambiguous assignment of all protonated carbons in the ribose ring, the purine base, and the benzoyl groups. An "edited" HSQC is particularly valuable as it differentiates CH/CH₃ signals from CH₂ signals by their phase.[4][5]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the complete molecular structure. It reveals correlations between protons and carbons over 2-4 bonds, allowing us to connect disparate parts of the molecule.[4][6]

Trustworthiness through HMBC: The power of HMBC lies in its ability to provide definitive, long-range connections that validate the overall structure:

-

Glycosidic Linkage: A correlation from the anomeric proton (H-1') to the purine carbons (typically C4 and C8 for N9 substitution) definitively establishes the point of attachment and the identity of the purine base.[7]

-

2'-C-Methyl Position: Correlations from the 2'-methyl protons to the C2' carbon (2-bond) and the C1' and C3' carbons (3-bond) unambiguously confirm the location of the methyl group.

-

Benzoyl Group Placement: Correlations from the ribose protons (e.g., H-3', H-5') to the carbonyl carbons of the benzoyl groups confirm their ester linkages.[7]

Key HMBC Correlations for Structural Confirmation

The diagram below highlights the essential HMBC correlations required to piece together the molecular puzzle.

Caption: Key 2- and 3-bond HMBC correlations.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a gradient probe is required.

-

Acquisition: Run a standard suite of 2D experiments (gCOSY, z-edited gHSQC, gHMBC). Use default parameter sets provided by the manufacturer and adjust as needed. For HMBC, an optimization for long-range couplings (e.g., 8 Hz) is standard.[4]

-

Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Use the HSQC spectrum to assign protonated carbons, then use the COSY and HMBC to build out the full carbon skeleton and connect the functional groups.

Data Presentation: Typical NMR Chemical Shift Ranges (in CDCl₃)

| Atom | Typical Chemical Shift (ppm) | Notes |

| H-1' | 6.0 – 6.5 | Anomeric proton, highly deshielded. |

| H-3', H-4', H-5' | 4.5 – 6.0 | Influenced by adjacent benzoyl groups. |

| 2'-CH₃ | 1.0 – 1.6 | Aliphatic singlet, characteristic upfield signal. |

| Purine H-8/H-6 | 7.8 – 8.8 | Aromatic protons on the heterocyclic base. |

| Benzoyl H-ortho | 7.9 – 8.2 | Deshielded due to proximity to C=O. |

| Benzoyl H-meta/para | 7.3 – 7.6 | Typical aromatic region.[3] |

| C-1' | 85 – 90 | Anomeric carbon. |

| C-2' | 78 – 85 | Quaternary carbon, deshielded by methyl and oxygen. |

| C-3', C-4', C-5' | 65 – 85 | Ribose ring carbons. |

| 2'-CH₃ | 20 – 25 | Aliphatic carbon. |

| Benzoyl C=O | 164 – 168 | Carbonyl carbons. |

Part 3: Determining Stereochemistry - The Nuclear Overhauser Effect

With the connectivity established, the final piece of the puzzle is the relative stereochemistry, specifically the anomeric configuration (α vs. β). The naturally occurring and typically more active form is the β-anomer. This is determined using a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

Expertise & Causality: The NOE is a through-space phenomenon, not through-bond. It detects protons that are physically close to each other (< 5 Å), regardless of their bonding network.[8] In a β-nucleoside, the purine base and the H-1' proton are on opposite faces of the ribose ring. However, the purine's H-8 proton is spatially close to the ribose H-2' and H-3' protons. Conversely, in the desired β-anomer, a key NOE correlation is expected between the purine base (H-8) and the 2'-C-methyl protons, as they are on the same face of the furanose ring. The absence of a strong NOE between the purine base and H-1' is indicative of the β-configuration.[9][10]

Conclusion: An Integrated and Self-Validating Approach

References

-

Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

-

Redalyc. (n.d.). Assignment of the 1H and 13C NMR spectra of N2,N6-dibenzoyl-N2,N9. Redalyc. Retrieved from [Link]

-

Cushley, R. J., Blitzer, B. L., & Lipsky, S. R. (1972). Anomeric configuration of nucleosides by application of the internal Nuclear Overhauser Effect. Biochemical and Biophysical Research Communications, 48(6), 1482-1488. [Link]

-

ResearchGate. (n.d.). The fragmentation pathways of modified nucleosides analyzed by LC-MS. ResearchGate. Retrieved from [Link]

-

Kowalska, J., Wypijewska, A., Jemielity, J., & Darzynkiewicz, E. (2017). Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways for phosphate- and ribose-modified nucleotide analogues. Scientific Reports, 7(1), 8983. [Link]

-

ResearchGate. (n.d.). Fragmentation mass spectra of nucleosides. All main fragmentations are... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic-anomeric regions of 2D NOESY spectra (τm 150 ms) with marked... ResearchGate. Retrieved from [Link]

-

Science.gov. (n.d.). fragmentation mass spectra: Topics by Science.gov. Science.gov. Retrieved from [Link]

-

AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). AWS. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

-

Li, N. S., & Piccirilli, J. A. (2006). Efficient synthesis of 2'-C-beta-methylguanosine. The Journal of Organic Chemistry, 71(10), 4018-4020. [Link]

-

Semantic Scholar. (n.d.). [PDF] Novel synthesis of 2'-O-methylguanosine. | Semantic Scholar. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

-

Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifesciencesite.com [lifesciencesite.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. redalyc.org [redalyc.org]

- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 9. Anomeric configuration of nucleosides by application of the internal Nuclear Overhauser Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activity of 6-Chloropurine Ribonucleoside Derivatives: A Technical Guide for Drug Discovery

Foreword

In the landscape of modern medicinal chemistry, purine nucleoside analogs represent a cornerstone of therapeutic innovation. Among these, 6-chloropurine ribonucleoside and its derivatives have emerged as a class of compounds with significant potential in the development of novel anticancer and antiviral agents.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these versatile molecules. Drawing upon established research, this document aims to furnish a comprehensive resource that is both scientifically rigorous and practically applicable, guiding the design and execution of future investigations in this promising field.

The Chemical Foundation: Synthesis of 6-Chloropurine Ribonucleoside Derivatives

The biological utility of 6-chloropurine ribonucleoside derivatives is intrinsically linked to their chemical synthesis, which allows for the creation of a diverse array of analogs with tailored properties. A common and efficient method for their preparation is a one-pot glycosylation and cyclization procedure starting from chloropyrimidines.[3] This approach enables the straightforward synthesis of various 6-chloropurine ribonucleosides and facilitates the introduction of substituents at different positions on the purine ring, which can significantly influence their biological activity.[3]

General Synthetic Strategy

A robust and frequently employed synthetic route involves the reaction of a suitable purine or pyrimidine precursor with a protected ribose derivative. For instance, 6-chloropurine can be reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield the protected 6-chloropurine ribonucleoside.[3] Subsequent deprotection affords the final product. This modular approach allows for the synthesis of a library of derivatives by varying either the purine or the sugar moiety.

Antitumor Activity: A Multi-pronged Attack on Cancer Cells

A significant body of research has highlighted the potent antitumor activities of 6-chloropurine ribonucleoside derivatives against a range of human cancer cell lines, including melanoma, lung, ovarian, and colon carcinomas.[4][5] These compounds often exhibit cytotoxicity with micromolar GI50 values, comparable to established chemotherapeutic agents like cladribine.[4]

Induction of Apoptosis and Cell Cycle Arrest

The primary mechanisms underlying the anticancer effects of these derivatives involve the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.[4] Studies have demonstrated that treatment of cancer cells with certain 6-chloropurine nucleosides leads to a G2/M phase cell cycle arrest, preventing the cells from progressing through mitosis and ultimately leading to apoptosis.[4]

Interference with Nucleic Acid Synthesis

As purine analogs, a key mechanism of action for many 6-chloropurine ribonucleoside derivatives is their ability to interfere with nucleic acid synthesis.[6] After cellular uptake, these compounds are often phosphorylated to their corresponding nucleotide analogs. These analogs can then inhibit enzymes crucial for de novo purine biosynthesis, such as phosphoribosylpyrophosphate amidotransferase, and the interconversion of purine nucleotides.[7][8] This disruption of the purine pool ultimately inhibits DNA and RNA synthesis, leading to cell death, particularly in rapidly proliferating cancer cells.[6]

Glutathione Depletion

A novel mechanism of action has been identified for certain derivatives, such as 9-norbornyl-6-chloropurine (NCP). This compound has been shown to induce depletion of cellular glutathione (GSH), a critical antioxidant, and to inhibit several GSH-dependent enzymes.[9][10] The reduction in GSH levels increases oxidative stress within the cancer cells, contributing to their demise.[9] This unique mechanism suggests a potential strategy to overcome resistance to conventional chemotherapeutics.

Antiviral Potential: A Broad Spectrum of Activity

6-Chloropurine ribonucleoside and its derivatives have also demonstrated significant promise as antiviral agents against a variety of DNA and RNA viruses.[2]

Activity Against DNA Viruses

6-Chloropurine arabinoside, a derivative of 6-chloropurine ribonucleoside, has shown potent activity against varicella-zoster virus (VZV).[11] Its antiviral effect is dependent on phosphorylation by the VZV-induced thymidine kinase, highlighting a virus-specific activation mechanism.[11] Moderate activity has also been observed against other DNA viruses such as herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and vaccinia virus.[11]

Activity Against RNA Viruses, Including SARS-CoV

Notably, nucleoside analogs featuring the 6-chloropurine base have been identified as potent inhibitors of the SARS-CoV virus.[12][13] The antiviral activity of these compounds is often comparable to that of known anti-SARS-CoV agents like mizoribine and ribavirin.[13][14]

Mechanism of Antiviral Action

The antiviral mechanism of these derivatives is thought to involve several key features. The electrophilic nature of the 6-chloropurine moiety may allow it to form a covalent bond with target viral enzymes, leading to irreversible inhibition.[12] Furthermore, for many of these compounds, an unprotected 5'-hydroxyl group on the ribose moiety is crucial for activity.[12][13] This suggests that intracellular phosphorylation to the corresponding triphosphate is a necessary step, allowing the analog to be incorporated into the growing viral RNA or DNA chain, leading to chain termination, or to directly inhibit viral polymerases.[12]

Experimental Protocols and Data Interpretation

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to evaluate the biological activity of 6-chloropurine ribonucleoside derivatives.

Cytotoxicity and Antiproliferative Assays

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 6-chloropurine ribonucleoside derivative for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.

Data Interpretation: The GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.

Antiviral Assays

Protocol: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

-

Cell Monolayer: Seed susceptible cells in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agarose or methylcellulose) containing serial dilutions of the 6-chloropurine ribonucleoside derivative.

-

Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

IC50 Calculation: Calculate the IC50 value by comparing the number of plaques in the treated wells to the untreated control wells.

Visualizing the Pathways: Diagrams and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

Caption: Anticancer mechanism of 6-chloropurine ribonucleoside derivatives.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

6-Chloropurine ribonucleoside and its derivatives represent a rich source of biologically active molecules with demonstrated antitumor and antiviral properties. Their multifaceted mechanisms of action, ranging from the classic inhibition of nucleic acid synthesis to novel pathways like glutathione depletion, offer multiple avenues for therapeutic intervention. The synthetic versatility of this class of compounds allows for extensive structure-activity relationship studies, paving the way for the development of next-generation therapeutics with improved efficacy and selectivity. Future research should focus on optimizing the pharmacological properties of these derivatives, exploring their potential in combination therapies, and further elucidating their complex interactions with cellular targets.

References

-

Zelli, R., Zeinyeh, W., & Décout, J. L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57. [Link]

-

Gouveia, F. F., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 365-374. [Link]

-

ResearchGate. (n.d.). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. [Link]

-

Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. [Link]

-

Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed, 17(9), 2470-2473. [Link]

-

Snoeck, R., et al. (1992). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Antiviral Chemistry & Chemotherapy, 3(5), 293-298. [Link]

-

ResearchGate. (n.d.). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. [Link]

-

Ikejiri, M., et al. (2006). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. Nucleic Acids Symposium Series, (50), 113-114. [Link]

-

R Discovery. (2008). Enzymatic synthesis of 6-chloropurine riboside by whole cell of Lactobacillus helveticus. Journal of Biotechnology, 136. [Link]

-

Patsnap. (n.d.). Synthesis method of 6-chloropurine. [Link]

-

AutePharm. (n.d.). The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. [Link]

-

Campoy, F. J., & Boix, F. G. (1990). Modification of bovine pancreatic ribonuclease A with 6-chloropurine riboside. International Journal of Peptide and Protein Research, 36(5), 423-428. [Link]

-

ACS Publications. (n.d.). Synthesis and Reactions of 3'-Amino-3'-deoxyribosides of 6-Chloropurine. Journal of Medicinal Chemistry. [Link]

-

Havran, L., et al. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 33(8), 3163-3168. [Link]

-